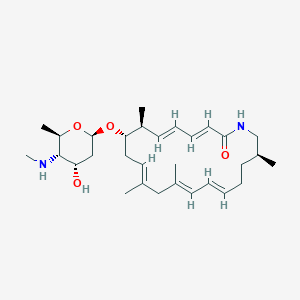
Triacetic acid
Overview
Description
Triacetic acid, also known as cellulose triacetate, is a chemical compound derived from cellulose. It is produced by acetylating cellulose with acetic acid and/or acetic anhydride. This process converts the hydroxyl groups in cellulose to acetyl groups, making the cellulose polymer more soluble in organic solvents. This compound is commonly used in the creation of fibers and film bases and is chemically similar to cellulose acetate .
Mechanism of Action
Target of Action
Triacetic acid, also known as Triacetate or 3,5-dioxohexanoic acid, is a promising renewable platform polyketide with broad biotechnological applications . The primary target of this compound is the 2-pyrone synthase enzyme, encoded by the gene from Gerbera hybrida (Gh2PS) .
Mode of Action
This compound interacts with its target, the 2-pyrone synthase enzyme, to initiate a heterologous biosynthetic pathway . This interaction results in the synthesis of this compound lactone (TAL), a compound that can be upgraded into a variety of higher-value products .
Biochemical Pathways
The production of this compound involves the phosphoketolase/phosphotransacetylase pathway (PK pathway) and the xylose utilization pathway or endogenous methanol utilization pathway . These pathways enhance the intracellular supply of acetyl-CoA, a crucial component in the synthesis of this compound .
Pharmacokinetics (ADME Properties)
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
The molecular and cellular effects of this compound’s action result in the production of this compound lactone (TAL), a compound with potential to be developed into a renewable platform chemical . The production of TAL can be enhanced by up-regulating certain gene targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the carbon source used in the production process can affect the yield of this compound
Biochemical Analysis
Biochemical Properties
Triacetic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The microbial synthesis of this compound requires the enzyme 2-pyrone synthase . This enzyme catalyzes the synthesis of this compound from acetyl-CoA via two subsequent condensations with malonyl-CoA .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the metabolic engineering of Pichia pastoris, a species of yeast, for the production of this compound .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase . This process results in the formation of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving its production in yeast. For instance, in a study involving the metabolic engineering of Pichia pastoris for the production of this compound, the combination of the phosphoketolase/phosphotransacetylase pathway with the xylose utilization pathway resulted in the production of 825.6 mg/L this compound in minimal medium with xylose as the sole carbon source .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from acetyl-CoA via two subsequent condensations with malonyl-CoA, a process catalyzed by the enzyme 2-pyrone synthase . This process forms part of the metabolic pathway leading to the production of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetic acid is synthesized by acetylating cellulose with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The acetylation reaction converts the hydroxyl groups in cellulose to acetyl groups, resulting in cellulose triacetate. The reaction conditions typically involve heating the mixture to promote the acetylation process .
Industrial Production Methods
In industrial settings, cellulose triacetate is produced by dissolving cellulose in a mixture of dichloromethane and methanolA finishing process called surface saponification is sometimes applied to remove part or all of the acetyl groups from the surface of the fibers, reducing their tendency to acquire a static charge .
Chemical Reactions Analysis
Types of Reactions
Triacetic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Esterification: this compound can react with alcohols to form esters.
Oxidation and Reduction: While less common, triacetate can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst.
Oxidation and Reduction: Specific reagents and conditions depend on the desired outcome of the reaction.
Major Products Formed
Hydrolysis: Produces cellulose and acetic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Produces different oxidized or reduced forms of triacetate.
Scientific Research Applications
Triacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for various chemical reactions and as a solvent for organic compounds.
Biology: Employed in the preparation of membranes for filtration and separation processes.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Used in the production of fibers for textiles, films for photography, and as a component in biodegradable plastics
Comparison with Similar Compounds
Triacetic acid is chemically similar to cellulose acetate but has distinct differences:
Cellulose Acetate: Partially acetylated cellulose with a lower degree of substitution compared to triacetate. It is less heat-resistant and more soluble in organic solvents.
Cellulose Diacetate: Another form of cellulose acetate with an intermediate degree of substitution. .
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique chemical properties, such as high solubility in organic solvents and strong hydrogen bonding capabilities, make it an essential material in the production of fibers, films, and other industrial products. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its importance in modern chemistry and industry.
Properties
IUPAC Name |
3,5-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSQTXMGCGYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175668 | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-49-0 | |
| Record name | 3,5-Dioxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


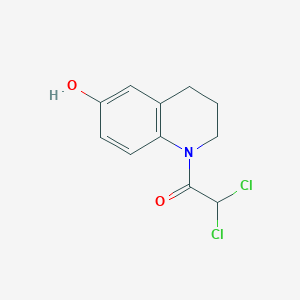
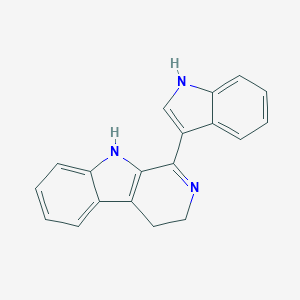
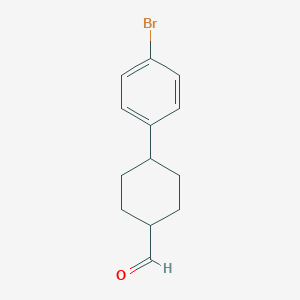
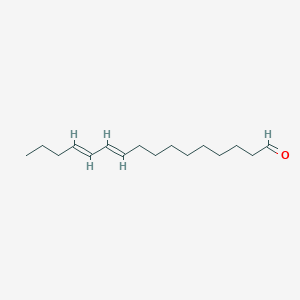


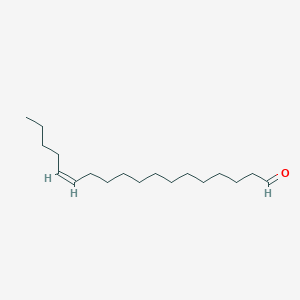

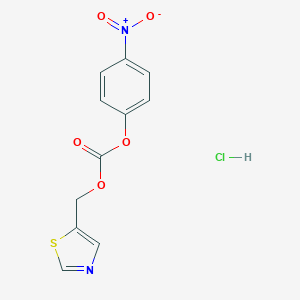


![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)
